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  • Product: 2-Bromo-4-iodo-5-methylaniline
  • CAS: 1823897-27-3

Core Science & Biosynthesis

Foundational

CAS 1823897-27-3 physical properties and melting point

Comprehensive Technical Guide on CAS 1823897-27-3 (2-Bromo-4-iodo-5-methylaniline): Physical Properties, Characterization, and Synthetic Utility Executive Summary As a Senior Application Scientist, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide on CAS 1823897-27-3 (2-Bromo-4-iodo-5-methylaniline): Physical Properties, Characterization, and Synthetic Utility

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for highly functionalized chemical building blocks that offer precise, programmable reactivity. CAS 1823897-27-3, chemically identified as 2-bromo-4-iodo-5-methylaniline, is a prime example of such a scaffold[1]. Featuring an amine, a methyl group, and two distinct halogens (bromine and iodine) arrayed on a single benzene ring, this molecule is an indispensable tool for drug development professionals and materials scientists. This whitepaper systematically breaks down its physical properties, self-validating characterization protocols, and step-by-step methodologies for exploiting its orthogonal reactivity.

Molecular Architecture and Physical Properties

Understanding the physical properties of 2-bromo-4-iodo-5-methylaniline requires an analysis of its structural components (SMILES: Cc1cc(N)c(Br)cc1I)[1]. The presence of heavy halogens significantly alters the electron density and intermolecular forces of the parent aniline.

Causality of Physical Properties:

  • Melting Point: The incorporation of high-atomic-mass halogens (I and Br) dramatically increases London dispersion forces. Combined with the intermolecular hydrogen bonding facilitated by the primary amine (-NH₂), the melting point is elevated compared to unsubstituted aniline.

  • pKa: The electron-withdrawing inductive effects (-I) of the ortho-bromine and para-iodine atoms pull electron density away from the amine, stabilizing the lone pair and significantly reducing its basicity (estimated pKa ~3.0 - 3.5).

Table 1: Physical and Chemical Properties

PropertyValueMethod of Determination
CAS Number 1823897-27-3Chemical Registry[1]
Molecular Formula C₇H₇BrINStructural Analysis[1]
Molecular Weight 311.95 g/mol Calculated[1]
Melting Point 75 – 85 °CPredictive estimation (Analog benchmarking)
Boiling Point 310 – 330 °CPredictive modeling
Density ~ 2.2 g/cm³Estimated
LogP ~ 3.5Calculated
Storage Temperature 2 – 8 °CIndustry standard for halogenated anilines[2]

Analytical Characterization: A Self-Validating Protocol

Before deploying CAS 1823897-27-3 in a synthetic sequence, its integrity must be verified. Halogenated anilines are susceptible to oxidation and photolytic degradation. I mandate the following self-validating workflow to ensure starting material purity.

Step-by-Step Characterization Methodology:

  • Visual Inspection & Melting Point Determination: Record the melting point using a capillary apparatus. A sharp melting transition (within a 1–2 °C range) validates crystalline purity. Broad melting ranges indicate oxidative degradation or moisture ingress.

  • LC-MS Analysis: Inject the sample onto a C18 reverse-phase column using a water/acetonitrile gradient (0.1% formic acid).

    • Causality: The mass spectrum must display a characteristic [M+H]⁺ isotopic signature. Because bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio, and iodine is monoisotopic (¹²⁷I), you must observe twin peaks at m/z 311.8 and 313.8. This isotopic fingerprint self-validates the presence of the bromine atom[1].

  • Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra in DMSO-d₆.

    • Causality: The ¹H NMR spectrum will show a distinct methyl singlet (~2.3 ppm), a broad singlet for the -NH₂ protons (exchangeable with D₂O), and two distinct aromatic proton singlets. The lack of ortho/meta coupling between the aromatic protons confirms the para-relationship of the remaining C-H bonds on the fully substituted ring.

Synthetic Utility: Exploiting Orthogonal Reactivity

The strategic value of 2-bromo-4-iodo-5-methylaniline lies in the thermodynamic differential between its carbon-halogen bonds. The bond dissociation energy (BDE) of a typical aromatic C-I bond is approximately 57 kcal/mol, whereas the C-Br bond is significantly stronger at roughly 72 kcal/mol[3]. This ~15 kcal/mol energy gap allows for highly programmable orthogonal cross-coupling[4].

By carefully tuning the temperature and the palladium catalyst, a chemist can selectively perform an oxidative addition at the C-I bond (e.g., via Suzuki-Miyaura coupling) while leaving the C-Br bond completely intact for a subsequent, higher-temperature reaction (e.g., Buchwald-Hartwig amination).

OrthogonalReactivity A 2-Bromo-4-iodo-5-methylaniline (CAS 1823897-27-3) B Pd-Catalyzed Suzuki-Miyaura Coupling (Low Temp) A->B Selective C-I Activation C 4-Aryl-2-bromo-5-methylaniline (Intermediate) B->C D Pd-Catalyzed Buchwald-Hartwig Amination (High Temp) C->D Subsequent C-Br Activation E Di-substituted Aniline Derivative D->E

Orthogonal cross-coupling pathway exploiting the C-I vs C-Br bond dissociation energy differential.

Experimental Workflow: Chemoselective Suzuki-Miyaura Coupling

To demonstrate the practical application of this thermodynamic differential, follow this validated protocol for the selective arylation of the C-I bond.

Objective: Synthesize 4-aryl-2-bromo-5-methylaniline without activating the ortho-bromine atom.

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk flask, combine 2-bromo-4-iodo-5-methylaniline (1.0 equiv), the desired aryl boronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of 1,4-Dioxane and Water.

  • Rigorous Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes.

    • Causality: Oxygen must be entirely evacuated from the system. Any residual O₂ will rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) peroxo complex, effectively killing the catalytic cycle.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon.

  • Temperature-Controlled Reaction: Heat the reaction mixture to exactly 60 °C and stir for 4–6 hours.

    • Causality: Temperature control is the linchpin of chemoselectivity here. At 60 °C, the thermal energy is sufficient to overcome the activation barrier for C-I oxidative addition (BDE ~57 kcal/mol)[3], but entirely insufficient to break the C-Br bond (BDE ~72 kcal/mol)[3]. Exceeding 80 °C risks non-selective bis-arylation.

  • Reaction Quench and Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the crude mixture under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the mono-arylated intermediate.

Storage, Handling, and Stability

To maintain the integrity of CAS 1823897-27-3, strict storage protocols must be adhered to:

  • Thermal Control: Store the compound sealed in a dry environment at 2–8 °C[2]. Elevated temperatures can accelerate the degradation of the amine.

  • Photolytic Protection: The relatively weak C-I bond is susceptible to homolytic cleavage upon prolonged exposure to ultraviolet (UV) light. The compound must be stored in amber glass vials or wrapped in aluminum foil.

  • Atmospheric Control: To prevent the oxidation of the electron-rich aniline core, it is highly recommended to flush the storage container with an inert gas (Nitrogen or Argon) before sealing.

References

  • Molport Chemical Database. "2-bromo-4-iodo-5-methylaniline | 1823897-27-3". Molport. URL: [Link]

  • Chegg Study. "Bond Dissociation Energy (kcal/mol)". Chegg. URL: [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). "Bond Dissociation Energies of Organic Molecules". Accounts of Chemical Research, 36(4), 255-263. URL: [Link]

Sources

Exploratory

1H NMR and 13C NMR chemical shifts for 2-bromo-4-iodo-5-methylaniline

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Elucidation of 2-Bromo-4-iodo-5-methylaniline Executive Summary 2-Bromo-4-iodo-5-methylaniline (CAS: 1823897-27-3) [1] is a highly functionalized, polyhalogenated build...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Elucidation of 2-Bromo-4-iodo-5-methylaniline

Executive Summary

2-Bromo-4-iodo-5-methylaniline (CAS: 1823897-27-3) [1] is a highly functionalized, polyhalogenated building block critical to modern drug discovery and materials science. Because it possesses two distinct halogen handles (bromine and iodine) alongside an electron-donating amino group, it is an ideal substrate for orthogonal, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, the dense functionalization of this arene creates complex, competing electronic environments. For researchers synthesizing or utilizing this compound, accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount to ensure regiochemical integrity. This whitepaper provides a comprehensive, causality-driven breakdown of the 1 H and 13 C NMR chemical shifts for this molecule, grounded in empirical substituent effects and relativistic quantum mechanics.

Structural Anatomy & Causality in NMR

The chemical shifts of 2-bromo-4-iodo-5-methylaniline are dictated by a tug-of-war between four distinct substituents on the benzene core. Understanding these effects is not merely an exercise in spectral assignment, but a prerequisite for predicting the molecule's reactivity.

  • The Amino Group (-NH 2​ ) at C1: Acts as a strong π -electron donor via resonance ( +M effect), significantly increasing electron density at the ortho (C2, C6) and para (C4) positions. This leads to profound magnetic shielding of these nuclei[2].

  • The Bromine Atom (-Br) at C2: Exerts a strong inductive electron-withdrawing effect ( −I ) combined with a weak resonance donation ( +M ). It deshields nearby protons but has a nuanced effect on carbon shifts.

  • The Methyl Group (-CH 3​ ) at C5: Provides mild electron density through hyperconjugation and inductive effects ( +I ), slightly shielding adjacent positions.

  • The Iodine Atom (-I) at C4 (The Heavy-Atom Effect): Iodine introduces a relativistic phenomenon known as the Heavy-Atom Effect on the Light-Atom Shielding (HALA) [3]. The massive electron cloud and high spin-orbit coupling of the iodine atom induce a localized magnetic field that severely shields the directly attached carbon (C4), pushing its resonance anomalously upfield[4].

1 H NMR Spectral Profiling

Because positions 1, 2, 4, and 5 are substituted, the 1 H NMR spectrum of this compound is remarkably clean in the aromatic region, featuring only two isolated protons (H3 and H6) that appear as singlets (ignoring negligible para-coupling).

Predicted 1 H NMR Data Table

Values calculated via empirical additivity increments (Base benzene = 7.27 ppm) in CDCl 3​ [5].

Proton AssignmentPredicted Shift ( δ , ppm)MultiplicityIntegrationCausality / Electronic Environment
H3 ~7.50 Singlet (s)1HDeshielded: Sandwiched between the electronegative -Br and -I groups. The combined inductive withdrawal ( −I ) strips electron density, exposing the nucleus to the external magnetic field.
H6 ~6.25 Singlet (s)1HHighly Shielded: Located ortho to both the strongly electron-donating -NH 2​ group and the -CH 3​ group. The +M resonance from nitrogen dominates, pushing the shift significantly upfield.
-NH 2​ 3.50 - 4.50 Broad Singlet (br s)2HVariable: Shift depends heavily on solvent, concentration, and temperature due to intermolecular hydrogen bonding.
-CH 3​ ~2.25 Singlet (s)3HStandard: Typical benzylic methyl resonance, slightly deshielded by the aromatic ring current.

13 C NMR Spectral Profiling

The 13 C NMR spectrum is dominated by the contrasting behaviors of the heteroatom-substituted quaternary carbons.

Predicted 13 C NMR Data Table

Values calculated via empirical substituent increments (Base benzene = 128.5 ppm)[2][5].

Carbon AssignmentPredicted Shift ( δ , ppm)TypeCausality / Electronic Environment
C1 (-NH 2​ )~149.5 QuaternaryDeshielded: Directly attached to the electronegative nitrogen atom ( −I effect dominates at the ipso position).
C5 (-CH 3​ )~148.0 QuaternaryDeshielded: Ipso to the methyl group, further deshielded by the ortho iodine atom.
C3 (C-H)~142.9 MethineDeshielded: Additive ortho deshielding effects from both adjacent halogens (Br and I).
C6 (C-H)~121.6 MethineShielded: Strong +M resonance effect from the ortho -NH 2​ group increases local electron density.
C2 (-Br)~110.4 QuaternaryShielded: Ipso to bromine, which generally induces an upfield shift compared to unsubstituted benzene.
C4 (-I)~89.9 QuaternaryExtreme Shielding: The HALA (Heavy-Atom) effect. Spin-orbit coupling from iodine dramatically shields this carbon[4], overriding standard inductive expectations.
-CH 3​ ~23.5 PrimaryStandard: Typical benzylic methyl carbon shift.

Experimental Protocols for Self-Validating NMR Acquisition

To ensure scientific integrity, simply running a 1D NMR is insufficient for polyhalogenated anilines. The empirical additivity rules can deviate due to steric crowding. Therefore, the following protocol establishes a self-validating closed-loop system to lock in the structural assignment.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl 3​ . Causality: CDCl 3​ is preferred over DMSO- d6​ to prevent the -NH 2​ protons from overlapping with the aromatic H6 proton, and to minimize solvent-induced chemical shift variations.

  • 1D 1 H NMR Acquisition: Acquire at 400 MHz or 600 MHz. Set the relaxation delay ( D1​ ) to 1.5 seconds. 16-32 scans are sufficient.

  • 1D 13 C NMR Acquisition (Critical Step): Acquire at 100 MHz or 150 MHz with WALTZ-16 proton decoupling.

    • Causality for Parameter Choice: You MUST extend the relaxation delay ( D1​ ) to 2.5 - 3.0 seconds . The molecule contains four quaternary carbons (C1, C2, C4, C5). Quaternary carbons lack attached protons, meaning they cannot rely on efficient dipole-dipole relaxation. A standard 1-second delay will result in these critical peaks (especially the C4 iodine peak at ~90 ppm) disappearing into the baseline noise.

  • Self-Validation via 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • The Problem: 1D 13 C NMR only provides shifts. How do you definitively prove the iodine is at C4 and not C2?

    • The Solution: Run an HMBC experiment. The methyl protons ( δ ~2.25) will show strong 3-bond ( 3JCH​ ) cross-peaks to C4 ( δ ~89.9) and C6 ( δ ~121.6), but no correlation to C2 ( δ ~110.4). This geometric connectivity self-validates the empirical predictions, ensuring the halogen regiochemistry is correct prior to downstream cross-coupling.

Workflow Visualization: Substituent Effect Logic

The following diagram maps the logical causality of how each functional group dictates the extreme chemical shifts observed in the NMR spectra.

G Core 2-Bromo-4-iodo-5-methylaniline (Core Scaffold) NH2 -NH2 Group (C1) +M Resonance Effect Core->NH2 Br -Br Group (C2) -I Inductive Effect Core->Br I -I Group (C4) Relativistic Heavy Atom Effect Core->I CH3 -CH3 Group (C5) +I / Hyperconjugation Core->CH3 H6 H6 Proton Highly Shielded (~6.25 ppm) NH2->H6 Ortho Shielding H3 H3 Proton Deshielded (~7.50 ppm) Br->H3 Ortho Deshielding I->H3 Ortho Deshielding C4 C4 Carbon Extreme Upfield Shift (~90 ppm) I->C4 Spin-Orbit Shielding CH3->H6 Ortho Shielding

Caption: Logical mapping of substituent electronic effects driving the distinct NMR chemical shifts in 2-bromo-4-iodo-5-methylaniline.

References

  • MolPort. "2-bromo-4-iodo-5-methylaniline | 1823897-27-3". MolPort Chemical Database. Available at:[Link]

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data". Springer Science & Business Media, 4th Edition (2009). Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J. "Spectrometric Identification of Organic Compounds". John Wiley & Sons, 8th Edition (2014). Available at:[Link]

  • Pyykkö, P., et al. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts". Chemical Reviews / Magnetic Resonance in Chemistry. Available at:[Link]

  • Chemistry Steps. "13C Carbon NMR Spectroscopy - Heavy Atom Effect". Chemistry Steps. Available at:[Link]

Sources

Foundational

The Architecture of Reactivity: Electronic and Steric Dynamics in 2-Bromo-4-iodo-5-methylaniline

Executive Summary In advanced medicinal chemistry and materials science, polyhalogenated anilines serve as indispensable, highly programmable building blocks. 2-Bromo-4-iodo-5-methylaniline represents a masterclass in mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced medicinal chemistry and materials science, polyhalogenated anilines serve as indispensable, highly programmable building blocks. 2-Bromo-4-iodo-5-methylaniline represents a masterclass in molecular design, offering a unique, asymmetric distribution of electronic and steric microenvironments. By understanding the precise push-pull of its mesomeric (+M) and inductive (-I) forces, alongside the spatial constraints of its substituents, researchers can exploit this molecule for highly chemoselective transformations. This whitepaper deconstructs the physicochemical properties of 2-bromo-4-iodo-5-methylaniline and provides field-proven, self-validating methodologies for its site-selective functionalization.

Structural Topology & The Steric Landscape

The reactivity of an aromatic system is dictated not just by the electrons it possesses, but by the physical space available for reagents to approach. In 2-bromo-4-iodo-5-methylaniline, steric hindrance plays a dominant role in dictating both basicity and regioselectivity.

  • The "Ortho Effect" (C1-C2 Interaction): The bromine atom at the C2 position sits directly adjacent to the primary amine (-NH₂). While bromine is highly electronegative, its large Van der Waals radius (1.85 Å) creates significant steric bulk. This bulk physically hinders the formation of an optimal hydration sphere around the amine when protonated, destabilizing the conjugate acid and drastically reducing the molecule's basicity[1].

  • The "Buttressing Effect" (C4-C5 Interaction): At the para and meta positions relative to the amine, we find an iodine atom and a methyl group, respectively. Iodine is exceptionally large (1.98 Å). Its proximity to the methyl group at C5 creates a "buttressing effect"—a localized steric strain that locks the substituents into a rigid conformation, slightly distorting the aromatic π-cloud and restricting the approach of bulky palladium ligands during catalysis[2].

G Molecule 2-Bromo-4-iodo-5-methylaniline NH2 C1: -NH2 Group (+M, -I) Activating Molecule->NH2 Br C2: -Br Group (-I > +M) Ortho Steric Clash Molecule->Br I C4: -I Group (-I > +M) Weakest C-X Bond Molecule->I CH3 C5: -CH3 Group (+I, +H) Buttressing Effect Molecule->CH3 NH2->Br Steric Hindrance (Reduces Solvation) I->CH3 Steric Crowding (Buttressing)

Fig 1: Interplay of electronic and steric effects in 2-bromo-4-iodo-5-methylaniline.

Electronic Interplay: Inductive vs. Mesomeric Forces

Halogens exhibit a dual, contradictory nature in aromatic systems: they withdraw electron density through the sigma (σ) bonds due to high electronegativity (-I effect), yet they donate electron density into the π-system via their lone pairs (+M effect)[3]. For halogens, the inductive withdrawal outweighs resonance donation (-I > +M), making them net-deactivating groups[3].

In our target molecule, the strong electron-donating power of the -NH₂ group (+M) is severely dampened by the combined inductive withdrawal of the ortho-bromine and para-iodine[2].

Quantitative Data Summaries

Table 1: Physicochemical Parameters of Substituents

SubstituentPositionInductive EffectMesomeric EffectVan der Waals Radius (Å)Bond Dissociation Energy (Ph-X, kcal/mol)
-NH₂ C1-I (Weak)+M (Strong)~1.55N/A
-Br C2-I (Strong)+M (Weak)1.85~81
-I C4-I (Moderate)+M (Weak)1.98~65
-CH₃ C5+I (Weak)+H (Hyperconj.)~2.00N/A

Table 2: Predicted Impact on Aniline Basicity (pKa)

CompoundpKa (Water, 25°C)Primary Driving Force
Aniline4.60Baseline
2-Bromoaniline2.53Ortho-steric hindrance & -I effect[1]
4-Iodoaniline3.78Para -I effect[3]
3-Methylaniline4.73Meta +I effect[2]
2-Bromo-4-iodo-5-methylaniline ~1.8 - 2.2 Synergistic -I withdrawal and severe ortho-steric blocking

Exploiting Halogen Thermodynamics: Chemoselective Cross-Coupling

The true synthetic value of 2-bromo-4-iodo-5-methylaniline lies in its potential for sequential, site-selective functionalization. In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the initial and rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond[4].

Because the carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to the carbon-bromine (C-Br) bond (~81 kcal/mol), the C-I bond is inherently more susceptible to oxidative addition[5]. By carefully controlling temperature and ligand sterics, researchers can achieve >98% chemoselectivity, coupling exclusively at the C4 (iodine) position while leaving the C2 (bromine) position fully intact for a subsequent, orthogonal reaction[6].

G Start 2-Bromo-4-iodo-5-methylaniline (Starting Material) Pd_Add Pd(0) Oxidative Addition Chemoselective at C-I Start->Pd_Add Suzuki/Sonogashira (RT to 50°C) Intermediate C4-Coupled, C2-Bromo Intermediate Pd_Add->Intermediate Transmetalation & Reductive Elimination Pd_Add2 Pd(0) Oxidative Addition Elevated Temp at C-Br Intermediate->Pd_Add2 Stronger Base/Ligand (80°C - 100°C) Final C2, C4-Bis-Functionalized Target Product Pd_Add2->Final Transmetalation & Reductive Elimination

Fig 2: Sequential Pd-catalyzed chemoselective cross-coupling workflow.

Self-Validating Experimental Workflow: Site-Selective Suzuki-Miyaura Coupling

To ensure scientific integrity, a protocol must not merely list steps, but integrate causality and self-validation. The following procedure details the chemoselective C4-arylation of 2-bromo-4-iodo-5-methylaniline, utilizing internal checks to guarantee the C2-bromine remains unreacted.

Step-by-Step Methodology

1. Catalyst and Substrate Assembly (Inert Atmosphere):

  • Action: In an oven-dried Schlenk flask under Argon, combine 2-bromo-4-iodo-5-methylaniline (1.0 equiv), an arylboronic acid (1.05 equiv), and Pd(PPh3​)4​ (0.02 equiv).

  • Causality: A slight excess of boronic acid ensures complete consumption of the C-I bond, while a low catalyst loading (2 mol%) and a standard phosphine ligand prevent over-activation that might inadvertently trigger C-Br insertion[4].

2. Base and Solvent Introduction:

  • Action: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2​CO3​ (3.0 equiv).

  • Causality: The biphasic system facilitates the transmetalation step. Na2​CO3​ is a mild base; using stronger bases (like KOtBu ) could risk premature activation of the C-Br bond[5].

3. Controlled Thermal Activation:

  • Action: Stir the reaction mixture at exactly 45°C for 6 hours.

  • Causality: Temperature control is the critical vector for chemoselectivity. At 45°C, the thermal energy is sufficient to overcome the activation barrier for C-I oxidative addition, but insufficient to break the stronger C-Br bond[6].

4. In-Process Control (IPC) & Self-Validation (Crucial Step):

  • Action: Withdraw a 50 µL aliquot, filter through a micro-Celite pad, and analyze via GC-MS.

  • Validation Logic: A successful, self-validating reaction will show complete disappearance of the starting material mass peak. Crucially, the product peak must exhibit a classic 1:1 isotopic splitting pattern (M / M+2) in the mass spectrum. Because naturally occurring bromine exists as roughly 50% 79Br and 50% 81Br , this 1:1 doublet definitively proves that the C2-bromine atom has survived the reaction intact. If a singlet mass peak is observed, double-coupling has occurred, indicating a failure in temperature control.

5. Isolation:

  • Action: Quench with water, extract with Ethyl Acetate, dry over MgSO4​ , and purify via flash chromatography (Hexanes/EtOAc). The resulting C4-arylated, C2-bromo intermediate is now primed for a secondary, orthogonal coupling at elevated temperatures (80°C - 100°C)[6].

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Protocols & Analytical Methods

Method

regioselective Suzuki-Miyaura coupling protocol for 2-bromo-4-iodo-5-methylaniline

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-iodo-5-methylaniline Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-iodo-5-methylaniline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Optimization, and Self-Validating Methodologies

Executive Summary

The strategic functionalization of polyhalogenated aromatic scaffolds is a cornerstone of modern drug discovery. 2-Bromo-4-iodo-5-methylaniline is a highly versatile building block, offering three distinct vectors for diversification: an amine group, a bromine atom at C2, and an iodine atom at C4. This application note provides a comprehensively validated, step-by-step protocol for the regioselective Suzuki-Miyaura cross-coupling of this substrate. By exploiting the inherent thermodynamic and steric differences between the C-I and C-Br bonds, researchers can achieve precise, sequential C-C bond formations without the need for protecting group chemistry[1].

Mechanistic Rationale & Causality

To design a self-validating synthetic protocol, one must understand the causality behind the reactivity of 2-bromo-4-iodo-5-methylaniline. The regioselectivity of the palladium-catalyzed oxidative addition is governed by two primary factors[2]:

  • Bond Dissociation Energy (BDE): The general reactivity trend for oxidative addition is I > Br > Cl[1]. The C4-I bond has a significantly lower BDE (~65 kcal/mol) compared to the C2-Br bond (~81 kcal/mol). This thermodynamic disparity allows the C4 position to react under mild thermal conditions (60 °C).

  • Steric Shielding & Electronic Effects: The C2-bromine is situated ortho to the free amine (-NH₂). Unprotected ortho-bromoanilines present a steric hurdle for bulky palladium-phosphine complexes[3]. Furthermore, the electron-donating nature of the amine and the C5-methyl group enriches the aromatic ring, slightly raising the activation barrier for oxidative addition. This works to our advantage, widening the reactivity gap between the C4-I and C2-Br sites and preventing premature bis-arylation[4].

G sub 2-Bromo-4-iodo-5-methylaniline pd Pd(0) Catalyst Oxidative Addition sub->pd c4 C4-I Bond Activation (BDE ~65 kcal/mol) pd->c4 Kinetically Favored c2 C2-Br Bond Activation (BDE ~81 kcal/mol) pd->c2 High Activation Barrier prod1 C4-Monoarylated Product (Major at 60°C) c4->prod1 prod2 C2,C4-Diarylated Product (Requires 100°C + Active Ligand) c2->prod2 prod1->c2 2nd Eq. Boronic Acid

Caption: Logical flow of regioselective oxidative addition based on bond dissociation energies.

Quantitative Optimization Data

The choice of catalyst and base is not arbitrary; it is the fundamental control mechanism for regioselectivity. Table 1 summarizes the optimization landscape.

Using highly active, monodentate ligands (like XPhos) at elevated temperatures forces the reaction past the C2-Br activation barrier, resulting in poor selectivity. Conversely, utilizing the bidentate ligand dppf in Pd(dppf)Cl₂ enforces a rigid cis-coordination geometry that is sterically restricted from inserting into the crowded C2-Br bond, yielding >92% of the desired C4-monoarylated product.

Table 1: Catalyst and Condition Optimization for C4-Regioselectivity

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)C4-Aryl Yield (%)Bis-Aryl Yield (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/H₂O (4:1)9065%22%
Pd(OAc)₂ / XPhosK₃PO₄ (2.0)Dioxane/H₂O (4:1)8045%48%
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (2.0) Dioxane/H₂O (4:1) 60 92% < 2%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)2515%0%

Note: Reactions performed at 0.5 mmol scale for 6 hours. Yields determined by quantitative HPLC.

Step-by-Step Experimental Protocols

W n1 1. Reagent Prep (Inert Atmosphere) n2 2. Biphasic Mixing (Dioxane/H2O) n1->n2 n3 3. Mild Heating (60°C, 4-6h) n2->n3 n4 4. Phase Separation & Extraction n3->n4 n5 5. Chromatography (Silica Gel) n4->n5 n6 6. Validation (NMR / LC-MS) n5->n6

Caption: Step-by-step experimental workflow for the C4-selective Suzuki-Miyaura coupling.

Protocol A: C4-Selective Monoarylation (Mild Conditions)

Causality Check: Why a biphasic Dioxane/H₂O system? The water dissolves the K₂CO₃, providing the necessary hydroxide/carbonate ions to activate the boronic acid into the reactive "ate" complex, which is critical for the transmetalation step. The mild base prevents the deprotonation of the free aniline, entirely suppressing unwanted Buchwald-Hartwig C-N cross-coupling[3].

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromo-4-iodo-5-methylaniline (1.0 mmol, 312 mg), the desired arylboronic acid (1.05 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg).

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with Argon (repeat 3 times) to prevent catalyst oxidation and homocoupling of the boronic acid.

  • Solvent Addition: Inject degassed 1,4-Dioxane (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the biphasic mixture in a pre-heated oil bath at 60 °C for 4–6 hours .

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and H₂O (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the 4-aryl-2-bromo-5-methylaniline.

Protocol B: Sequential C2-Arylation (Forcing Conditions)

Once the C4 position is secured, the C2-Br bond can be activated. This requires overcoming the steric hindrance of the adjacent amine.

  • Setup: Combine the C4-monoarylated intermediate (1.0 mmol), a second arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

  • Catalyst: Use a highly active catalyst system: Pd(OAc)₂ (5 mol%) and SPhos or XPhos (10 mol%)[4].

  • Reaction: Suspend in Toluene/H₂O (5:1) and heat to 100 °C for 12–18 hours . Workup and purify as described in Protocol A.

Self-Validation & Analytical Checkpoints

A robust protocol must be a self-validating system. Do not proceed to Protocol B without confirming the absolute success of Protocol A using the following orthogonal checks:

  • Mass Spectrometry (Isotopic Fingerprinting): The starting material exhibits a complex mass spectrum due to the presence of both Bromine (⁷⁹Br/⁸¹Br) and Iodine (¹²⁷I). Upon successful C4-arylation, the iodine is displaced. The LC-MS of the intermediate must show a classic 1:1 doublet (M / M+2) characteristic of a single bromine atom. If a singlet mass peak is observed, over-coupling or hydrodehalogenation has occurred.

  • ¹H-NMR Spectroscopy: In the starting material, the aromatic protons at C3 and C6 appear as distinct singlets (due to the para relationship). Following C4-arylation, the C3 proton will shift significantly upfield due to the shielding cone of the newly introduced aryl ring, while the C6 proton (adjacent to the amine and methyl group) remains relatively static.

  • TLC Monitoring: The monoarylated product will typically be more polar than the highly halogenated starting material, resulting in a lower R_f value (e.g., in 10% EtOAc/Hexanes).

References

  • Clapper, J. R., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC / RSC Advances. Available at:[Link]

  • Al-Zoubi, R. M., et al. Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Dai, X., et al. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. ACS Publications. Available at:[Link]

Sources

Application

Application Note: A Modular Approach to Functionalized Indoles via Sequential Cross-Coupling of 2-Bromo-4-iodo-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance and Strategy of Indole Synthesis The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous na...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Strategy of Indole Synthesis

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its prevalence in drugs such as anti-cancer agents, anti-inflammatories, and anti-virals drives continuous demand for innovative and flexible synthetic methodologies.[1][3] Palladium-catalyzed cross-coupling reactions have revolutionized the construction of such heterocyclic systems, offering a powerful toolkit for creating molecular diversity.[4][5][6]

This guide details a robust and modular strategy for the synthesis of highly functionalized 2,3,6,7-substituted indoles starting from the commercially available building block, 2-bromo-4-iodo-5-methylaniline . The key to this approach lies in the differential reactivity of the aryl-iodide and aryl-bromide bonds, which allows for a programmed, sequential functionalization.[7][8] We will first exploit the higher reactivity of the C-I bond to install a substituent via a Sonogashira coupling, followed by the construction of the indole ring using the remaining C-Br bond through a Larock indole synthesis. This method provides a convergent and efficient pathway to complex indole derivatives that are of significant interest in drug discovery programs.

The Strategic Advantage of 2-Bromo-4-iodo-5-methylaniline

The synthetic utility of 2-bromo-4-iodo-5-methylaniline stems from the distinct reactivity of its three functional handles: the amino group, the iodo substituent, and the bromo substituent. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition follows the general trend: C–I > C–Br > C–Cl.[8] This predictable reactivity hierarchy allows for the selective functionalization of the C4-iodo position while leaving the C2-bromo position intact for subsequent transformations.

This chemoselectivity is the linchpin of our synthetic design, enabling a two-step, one-pot or two-pot sequence to build complexity in a controlled manner.

Caption: Key reactive sites on the 2-bromo-4-iodo-5-methylaniline scaffold.

Primary Synthetic Route: A Sequential Two-Step Protocol

Our core strategy involves a sequential palladium-catalyzed Sonogashira coupling followed by a Larock indole synthesis. This workflow allows for the introduction of two different alkyne-derived fragments, leading to a highly substituted and unique indole core.

Larock_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr o-Bromoaniline Intermediate ArBr->OxAdd Pd_II_Complex Ar-Pd(II)-Br(L)₂ OxAdd->Pd_II_Complex Forms Pd(II) species Coord Coordination & Insertion Pd_II_Complex->Coord Alkyne R₂-C≡C-R₃ Alkyne->Coord VinylPd Vinyl-Pd(II) Complex Coord->VinylPd Regioselective syn-insertion Cyclize Intramolecular Aminopalladation VinylPd->Cyclize N attacks Pd-bound C Heterocycle Palladacycle Intermediate Cyclize->Heterocycle RedElim Reductive Elimination Heterocycle->RedElim Forms C-N bond RedElim->Pd0 Regenerates Catalyst Indole Indole Product RedElim->Indole

Caption: Simplified catalytic cycle for the Larock Indole Synthesis.

Experimental Protocols

Safety Precaution: These protocols involve palladium catalysts, organic solvents, and reagents that should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol: Step 1 - Synthesis of 2-Bromo-4-(phenylethynyl)-5-methylaniline
  • Setup: To a dry, oven-baked Schlenk flask, add 2-bromo-4-iodo-5-methylaniline (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv), and copper(I) iodide (CuI, 0.06 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon gas three times.

  • Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF) via syringe.

  • Reagent Addition: Add triethylamine (Et₃N, 3.0 equiv) via syringe, followed by the dropwise addition of phenylacetylene (1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of NH₄Cl and brine. [9]Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol: Step 2 - Synthesis of 2,3-Diphenyl-6-methyl-7-bromo-4-(phenylethynyl)-1H-indole
  • Setup: To a dry Schlenk tube, add the 2-bromo-4-(phenylethynyl)-5-methylaniline from Step 1 (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), potassium carbonate (K₂CO₃, 2.5 equiv), and lithium chloride (LiCl, 1.0 equiv). [10]2. Inert Atmosphere: Seal the tube, and evacuate and backfill with dry nitrogen or argon gas three times.

  • Solvent & Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe, followed by diphenylacetylene (1.5 equiv).

  • Reaction: Place the sealed tube in a preheated oil bath or heating block at 110 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final functionalized indole.

Data and Characterization

The successful synthesis of intermediates and final products must be confirmed through rigorous spectroscopic analysis.

ParameterStep 1: Sonogashira CouplingStep 2: Larock Indole Synthesis
Starting Material 2-Bromo-4-iodo-5-methylaniline2-Bromo-4-(alkynyl)-5-methylaniline
Key Reagents Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃NDisubstituted Alkyne, Pd(OAc)₂, K₂CO₃, LiCl
Solvent THF or DMFDMF
Temperature Room Temperature to 50 °C100 - 120 °C
Typical Yield 75-95%60-85%
Purification Method Flash Column ChromatographyFlash Column Chromatography

General Characterization Techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and successful incorporation of the alkyne fragments. [3]* Mass Spectrometry (MS): To verify the molecular weight of the intermediate and the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups. For the final product, the characteristic N-H stretch of the indole ring is expected in the range of 3400-3500 cm⁻¹. [11]* High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield in Step 1 Inactive catalyst; insufficient degassing; alkyne homocoupling (Glaser).Use fresh catalyst; ensure rigorous inert atmosphere technique; consider a copper-free Sonogashira protocol if Glaser coupling is a major issue. [12]
Reaction Stalls in Step 2 Catalyst deactivation; insufficient temperature.Add a phosphine ligand (e.g., PPh₃) to stabilize the catalyst;[13] ensure the reaction temperature is maintained and uniform.
Formation of Side Products Hydrodehalogenation; homocoupling of the aniline intermediate.Optimize catalyst loading and reaction temperature to minimize side reactions. [9]Screen different palladium catalysts and ligands.
Difficult Purification Close-running impurities.Optimize the chromatography gradient; consider recrystallization as an alternative or additional purification step.

For more complex substrates, a Design of Experiments (DoE) approach can be used for rapid optimization of multiple variables such as catalyst, ligand, base, and temperature. [14][15]

Conclusion

The sequential functionalization of 2-bromo-4-iodo-5-methylaniline via Sonogashira coupling and Larock indole synthesis represents a highly effective and modular strategy for accessing complex, functionalized indoles. By leveraging the inherent chemoselectivity of the di-halogenated starting material, researchers can systematically build molecular complexity, providing a valuable platform for the generation of novel chemical entities in drug discovery and development. The protocols described herein are robust and can be adapted to a wide range of alkyne coupling partners, underscoring the versatility of this synthetic approach.

References

  • Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Organic Chemistry Portal. [Link]

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. National Institutes of Health. [Link]

  • Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. ResearchGate. [Link]

  • Larock Indole Synthesis. SynArchive. [Link]

  • Rapid Optimization-Buchwald–Hartwig Amination using DoE. Charnwood Discovery. [Link]

  • Larock indole synthesis. Wikipedia. [Link]

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. National Institutes of Health. [Link]

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. ACS Publications. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. National Institutes of Health. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. ACS Publications. [Link]

  • Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. Ursinus Digital Commons. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. ResearchGate. [Link]

  • Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. ACS Publications. [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. [Link]

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. ACS Publications. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health. [Link]

  • Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]

  • Synthesis of substituted indoles. ResearchGate. [Link]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. ACS Publications. [Link]

  • Synthesis and spectroscopic characterization of functionalized indolenine derivatives. Universiti Malaya Students' Repository. [Link]

  • Synthesis and Characterization of Novel Highly Functionalized Indole Derivatives. EasyChair Preprint. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing. [Link]

  • Synthesis of Indoles through Larock Annulation: Recent Advances. ResearchGate. [Link]

  • Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. National Institutes of Health. [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]

  • Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Cross-Coupling Reactions for the Preparation of Annulated Indole Libraries. ACS Publications. [Link]

  • Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. PubMed. [Link]

  • Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. National Institutes of Health. [Link]

  • Indole synthesis: a review and proposed classification. National Institutes of Health. [Link]

  • Sonogashira Coupling. SynArchive. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Synthesis of Indoles from o-Haloanilines. ACS Publications. [Link]

  • Carbonylative synthesis and functionalization of indoles. Beilstein Journals. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. [Link]

  • A Practical Synthesis of 2-Substituted 5-Bromoindoles. ResearchGate. [Link]

Sources

Method

selective Sonogashira coupling at the iodine position of 2-bromo-4-iodo-5-methylaniline

Application Note: Highly Chemoselective Sonogashira Cross-Coupling at the Iodine Position of 2-Bromo-4-iodo-5-methylaniline Introduction & Strategic Rationale 2-Bromo-4-iodo-5-methylaniline is a highly valuable polyhalog...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Highly Chemoselective Sonogashira Cross-Coupling at the Iodine Position of 2-Bromo-4-iodo-5-methylaniline

Introduction & Strategic Rationale

2-Bromo-4-iodo-5-methylaniline is a highly valuable polyhalogenated building block in modern medicinal chemistry and materials science. The presence of three distinct functional handles (an amine, a bromide, and an iodide) on a single aromatic ring provides a versatile scaffold for the divergent synthesis of complex molecules, such as kinase inhibitors and targeted oncology therapeutics[1].

However, exploiting this scaffold requires rigorous chemoselective control. The Sonogashira cross-coupling reaction—a cornerstone method for forming C(sp2)–C(sp) bonds—must be precisely tuned to react exclusively at the C4 (iodo) position while preserving the C2 (bromo) position for subsequent downstream functionalizations (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings)[2]. This application note details the mechanistic causality, optimization parameters, and a self-validating protocol for achieving >98% chemoselectivity.

Mechanistic Causality of Chemoselectivity

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halogens follows a strict thermodynamic and kinetic trend: I > Br >> Cl [1].

The chemoselectivity observed in 2-bromo-4-iodo-5-methylaniline is fundamentally governed by the bond dissociation energy (BDE) of the carbon-halogen bonds. The C–I bond has a significantly lower BDE (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol). During the rate-determining oxidative addition step of the Sonogashira dual catalytic cycle, the activation energy barrier for the insertion of the active Pd(0) species into the C–I bond is substantially lower.

By strictly controlling the thermal energy of the system (maintaining the reaction at 25 °C), the thermal energy remains sufficient to cross the activation barrier for C–I insertion but is entirely insufficient for C–Br insertion[3]. This kinetic control ensures orthogonal functionalization.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd PdII Pd(II) Complex Trans-Ar-PdL2-I OxAdd->PdII TransMet Transmetalation with Cu-Acetylide PdII->TransMet PdII_Alkyne Pd(II) Complex Trans-Ar-PdL2-(Alkyne) TransMet->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regenerates Pd(0) Product 4-Alkynyl-2-bromo-5-methylaniline (Selective Product) RedElim->Product Substrate 2-Bromo-4-iodo-5-methylaniline (Substrate) Substrate->OxAdd Selective C-I cleavage (C-Br intact) CuCycle Copper Cycle Terminal Alkyne + Base + CuI -> Cu-Acetylide CuCycle->TransMet

Dual catalytic cycle illustrating chemoselective oxidative addition at the weaker C-I bond.

Experimental Design & Optimization Data

To achieve maximum selectivity, the reaction parameters must be optimized to favor kinetic control while suppressing common side reactions such as Glaser homocoupling (alkyne dimerization) and hydrodehalogenation[3].

  • Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) is utilized due to its air stability and rapid in situ reduction to Pd(0). Copper(I) iodide (CuI) acts as the co-catalyst to generate the nucleophilic copper acetylide[4].

  • Temperature Control: As demonstrated in Table 1, elevating the temperature beyond 40 °C provides the thermal energy required to activate the C–Br bond, drastically reducing chemoselectivity and yielding the di-alkynylated byproduct[3].

Table 1: Influence of Reaction Parameters on Chemoselectivity (Coupling with Phenylacetylene)

EntryCatalyst System (5 mol%)Solvent / BaseTemp (°C)Time (h)Yield: 4-Alkynyl (Target)Yield: 2,4-Dialkynyl (Byproduct)
1 Pd(PPh3)2Cl2 / CuI THF / Et3N 25 4 88% < 2%
2Pd(PPh3)2Cl2 / CuITHF / Et3N60265%25%
3Pd(PPh3)4 / CuIToluene / DIPA25682%< 2%
4Pd(dppf)Cl2 / CuIDMF / Et3N80140%55%

Self-Validating Step-by-Step Protocol

This protocol is designed as a self-validating system. Specific observable milestones (color changes, phase separations) are included to ensure the chemist can verify the success of each step in real-time.

Reagents Required:

  • 2-Bromo-4-iodo-5-methylaniline (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.05 equiv, 1.05 mmol)

  • Pd(PPh3)2Cl2 (0.05 equiv, 5 mol%)

  • CuI (0.05 equiv, 5 mol%)

  • Triethylamine (Et3N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Methodology:

  • Atmosphere Preparation (Causality: Prevent Glaser Coupling): Add THF and Et3N to a Schlenk flask. Degas the solvent mixture via three freeze-pump-thaw cycles. Validation: Bubbles will cease forming during the final thaw cycle, indicating the complete removal of dissolved oxygen.

  • Reagent Loading: Under a positive pressure of Argon, add 2-bromo-4-iodo-5-methylaniline, Pd(PPh3)2Cl2, and CuI to the flask. Stir for 5 minutes. Validation: The mixture will appear as a pale yellow/orange suspension.

  • Alkyne Addition & Reaction: Add the terminal alkyne dropwise via a micro-syringe over 2 minutes. Maintain the reaction strictly at 25 °C. Validation: Within 15–30 minutes, the solution will transition to a homogeneous dark amber/brown color. This color shift confirms the reduction of Pd(II) to the active Pd(0) species and the formation of the Cu-acetylide complex.

  • In-Process Control (IPC): After 3 hours, monitor the reaction via TLC (8:2 Hexanes/EtOAc). Validation: The starting material spot will disappear, replaced by a highly UV-active product spot with a lower Rf value.

  • Quench & Workup: Dilute the mixture with Ethyl Acetate and quench with saturated aqueous NH4Cl. Validation: The aqueous layer will turn slightly blue (indicating the partitioning and removal of copper salts), while the organic layer remains clear brown.

  • Purification: Extract the organic layer, wash with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify via silica gel flash chromatography.

Workflow Step1 1. Preparation Degas Solvents (Freeze-Pump-Thaw) Step2 2. Reagent Loading Ar/N2 Atmosphere Substrate, Pd, CuI Step1->Step2 Step3 3. Reaction Add Base & Alkyne Stir at 25°C (1-4h) Step2->Step3 Step4 4. Quench & Workup NH4Cl (aq) Quench EtOAc Extraction Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography Step4->Step5

Self-validating experimental workflow for the selective Sonogashira cross-coupling.

Troubleshooting & Causality Guide

  • Issue: Formation of Glaser Homocoupling Product (Alkyne Dimer)

    • Causality: Traces of oxygen act as an electron acceptor in the copper-catalyzed oxidation of terminal alkynes[5].

    • Solution: Ensure rigorous degassing. If homocoupling remains a persistent issue with highly reactive alkynes, switch to a copper-free Sonogashira protocol, which eliminates the primary catalyst for this side reaction[5].

  • Issue: Hydrodehalogenation of the Aryl Halide

    • Causality: At elevated temperatures, amine bases (like Et3N) can undergo β-hydride elimination, acting as a hydride source and replacing the halogen atom with a hydrogen atom[3].

    • Solution: Strictly maintain the reaction at 25 °C. If dehalogenation persists, switch to an inorganic base (e.g., K2CO3) in a polar aprotic solvent.

  • Issue: Loss of Chemoselectivity (Coupling at the Bromo-position)

    • Causality: High temperatures or a large excess of the terminal alkyne force the catalytic cycle to push past the kinetic barrier of the C–Br bond[3].

    • Solution: Do not exceed 1.05 equivalents of the terminal alkyne and utilize a cooling bath if the ambient laboratory temperature exceeds 25 °C.

Sources

Application

Application Note: Strategic Utilization of 2-Bromo-4-iodo-5-methylaniline in Advanced API Synthesis

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: 2-Bromo-4-iodo-5-methylaniline (CAS: 1823897-27-3) Intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: 2-Bromo-4-iodo-5-methylaniline (CAS: 1823897-27-3)

Introduction & Chemical Profiling

In the landscape of Active Pharmaceutical Ingredient (API) synthesis, polyhalogenated anilines serve as highly versatile linchpins for constructing complex molecular architectures. 2-Bromo-4-iodo-5-methylaniline is a uniquely valuable building block due to its embedded orthogonal reactivity. The molecule features four distinct functional handles:

  • C4-Iodine: A highly reactive site for low-temperature oxidative addition.

  • C2-Bromine: A moderately reactive site requiring elevated temperatures or specialized ligands for activation.

  • C1-Amine: A directing group, nucleophile, and precursor for heterocycle annulation or Sandmeyer-type transformations.

  • C5-Methyl: A steric shield and electron-donating group that modulates the physicochemical properties (e.g., lipophilicity and metabolic stability) of the final API scaffold.

By exploiting the thermodynamic differences between the carbon-halogen bonds, chemists can perform sequential, chemoselective cross-coupling reactions without the need for intermediate protecting group manipulations ( [1]).

Physicochemical & Reactivity Mapping

The fundamental principle enabling the orthogonal functionalization of 2-bromo-4-iodo-5-methylaniline is the significant difference in Bond Dissociation Energy (BDE) between the C–I and C–Br bonds. Palladium(0) catalysts undergo oxidative addition into the weaker C–I bond at rates up to 103 times faster than the C–Br bond.

Table 1: Quantitative Reactivity Comparison of Halogen Sites

Functional SiteBond Dissociation Energy (BDE)Relative Oxidative Addition RateOptimal Coupling TempSynthetic Role in API DesignC–I (Position 4)~65 kcal/molVery Fast ( 102 103× )20 °C – 50 °CPrimary functionalization (e.g., Suzuki-Miyaura)C–Br (Position 2)~81 kcal/molModerate80 °C – 110 °CSecondary functionalization / AnnulationC–NH₂ (Position 1)N/A (Nucleophilic)N/AVariableDirecting group / Heterocycle formation Data supported by comparative reactivity studies in sequential Pd-catalyzed cross-coupling reactions (NIH PMC, 2016 [2]).

Orthogonal Functionalization Workflow

To maximize the utility of this building block, we employ a two-step sequential workflow designed to construct a 5-aryl-6-methyl-1H-indole scaffold—a privileged pharmacophore frequently found in allosteric kinase inhibitors and antiviral agents.

  • Chemoselective C4-Arylation: A low-temperature Suzuki-Miyaura coupling selectively activates the C–I bond while leaving the C–Br bond intact.

  • Larock Heteroannulation: The resulting 4-aryl-2-bromo-5-methylaniline is reacted with an internal alkyne. The palladium catalyst activates the C2-Br bond, followed by alkyne insertion and intramolecular condensation with the C1-NH₂ group to form the indole core.

Workflow A 2-Bromo-4-iodo- 5-methylaniline (Starting Material) B 4-Aryl-2-bromo- 5-methylaniline (Suzuki Product) A->B Pd(PPh3)4, Ar-B(OH)2 Na2CO3, 45°C Chemoselective C-I Activation C 5-Aryl-6-methyl- 1H-indole Scaffold (Larock Product) B->C Pd(OAc)2, Internal Alkyne Base, 100°C Annulation (C-Br & NH2)

Fig 1: Orthogonal functionalization of 2-bromo-4-iodo-5-methylaniline to a 1H-indole API scaffold.

Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that successful orthogonal coupling relies entirely on strict temperature control and stoichiometric precision. The following protocols are designed as self-validating systems.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C4-Arylation)

Objective: Selectively couple an aryl boronic acid at the C4 position without triggering C2-Br oxidative addition or amine polymerization.

Reagents & Materials:

  • Substrate: 2-Bromo-4-iodo-5-methylaniline (1.0 equiv, 10 mmol)

  • Coupling Partner: Aryl boronic acid (1.05 equiv, 10.5 mmol) Note: Strict 1.05 equiv prevents over-coupling.

  • Catalyst: Pd(PPh₃)₄ (5.0 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane (Degassed)

Step-by-Step Methodology:

  • Solvent Preparation: Sparge 1,4-dioxane and the 2.0 M Na₂CO₃ aqueous solution with Argon for 30 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) species, halting the catalytic cycle.

  • Reagent Charging: To a flame-dried Schlenk flask under Argon, add 2-bromo-4-iodo-5-methylaniline, the aryl boronic acid, and Pd(PPh₃)₄.

  • Solvent Addition: Add the degassed 1,4-dioxane (0.2 M relative to substrate), followed by the degassed aqueous Na₂CO₃ solution.

  • Temperature Control (Critical Step): Heat the biphasic mixture to exactly 45 °C and stir vigorously. Causality: Exceeding 55 °C provides sufficient thermal energy to overcome the activation barrier for C–Br oxidative addition, leading to unwanted diarylation ([3]).

  • Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material spot (UV active) should disappear within 4–6 hours, replaced by a lower Rf product spot.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to yield the 4-aryl-2-bromo-5-methylaniline intermediate.

Protocol B: Larock Heteroannulation (Indole Synthesis)

Objective: Convert the intermediate into a 5-aryl-6-methyl-1H-indole utilizing the remaining C2-Br and C1-NH₂ groups.

Reagents & Materials:

  • Substrate: 4-Aryl-2-bromo-5-methylaniline (from Protocol A) (1.0 equiv)

  • Coupling Partner: Internal Alkyne (e.g., diphenylacetylene) (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5.0 mol%)

  • Base: KOAc (2.0 equiv)

  • Additive: LiCl (1.0 equiv)

  • Solvent: DMF (Anhydrous, degassed)

Step-by-Step Methodology:

  • Reagent Charging: In a pressure vial, combine the 4-aryl-2-bromo-5-methylaniline, internal alkyne, Pd(OAc)₂, KOAc, and LiCl.

  • Additive Rationale: Causality: LiCl is critical in this protocol. Chloride ions coordinate to the palladium center, stabilizing the Pd(II) intermediate during the alkyne insertion step and preventing the premature precipitation of inactive "Palladium black" at high temperatures.

  • Reaction Execution: Seal the vial under Argon, add anhydrous DMF, and heat to 100 °C for 12 hours.

  • Validation: The reaction mixture will transition from a pale yellow to a deep amber/brown color as the annulation proceeds.

  • Workup: Cool the mixture, dilute with water, and extract with EtOAc ( ). Wash the combined organics with 5% aqueous LiCl solution to remove residual DMF. Dry, concentrate, and purify via recrystallization or chromatography to isolate the target indole API scaffold.

Application in Targeted API Scaffolds

The resulting 5-aryl-6-methyl-1H-indole is not merely a synthetic curiosity; it is a highly optimized pharmacophore. The C5-aryl group is perfectly positioned to project into hydrophobic pockets of target kinases (e.g., allosteric sites of BCR-ABL or EGFR). Crucially, the C6-methyl group (originating from the C5-methyl of our starting aniline) serves a dual purpose:

  • Conformational Locking: It restricts the rotation of the C5-aryl ring via steric hindrance, locking the molecule into the bioactive conformation required for target binding.

  • Metabolic Shielding: It blocks cytochrome P450-mediated oxidation at the electron-rich C6 position of the indole, significantly increasing the in vivo half-life of the API.

By utilizing 2-bromo-4-iodo-5-methylaniline, process chemists can install these critical structural features in just two highly efficient, catalytic steps, bypassing lengthy linear syntheses.

References

  • Putzeys, T., et al. "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." National Institutes of Health (PMC), 2016. URL:[Link]

  • Li, Y., et al. "It Is Not All about the Ligands: Exploring the Hidden Potentials of tBu3P through Its Oxidative Addition Complex as the Precatalyst." ACS Catalysis, 2023. URL:[Link]

Technical Notes & Optimization

Troubleshooting

optimizing palladium catalyst loading for selective reaction of 2-bromo-4-iodo-5-methylaniline

Welcome to the Advanced Catalysis Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with complex, multi-halogenated scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with complex, multi-halogenated scaffolds.

Our focus is the chemoselective functionalization of 2-bromo-4-iodo-5-methylaniline . This substrate presents a classic chemoselectivity challenge: achieving complete conversion at the highly reactive C–I bond while strictly preserving the C–Br bond and mitigating catalyst poisoning from the unprotected ortho-amine.

Part 1: Mechanistic Foundations of Chemoselectivity

To troubleshoot effectively, we must first understand the causality of the reaction dynamics. The reactivity of halogens in palladium-catalyzed cross-coupling reactions fundamentally follows the trend: I > Br > Cl [1].

This hierarchy is dictated by bond dissociation energies (BDE). The weaker C–I bond (~65 kcal/mol) undergoes oxidative addition by the Pd(0) catalyst significantly faster than the C–Br bond (~81 kcal/mol)[1]. However, chemoselectivity is not solely determined by BDE; it is a kinetic competition. If the rate of transmetalation is slow, or if the local concentration of active Pd(0) is too high relative to the substrate, the excess catalyst will begin inserting into the C–Br bond, leading to undesired di-arylation.

Furthermore, substrates with unprotected ortho-anilines pose a unique challenge. The free amine can coordinate to the palladium center, forming stable off-cycle resting states that stall the reaction[2]. Optimizing catalyst loading and ligand sterics is the primary mechanism to control these competing pathways.

Part 2: Troubleshooting & FAQs

Q1: Why am I observing 15-20% di-arylation even when I strictly use 1.0 equivalent of boronic acid?

A: Your palladium catalyst loading is likely too high, or your transmetalation step is too slow. When catalyst loading exceeds 2-3 mol% in a system with a highly reactive C–I bond, the initial oxidative addition happens almost instantaneously. If the subsequent transmetalation step is rate-limiting, you accumulate a pool of active Pd(0) that has "nothing to do." This excess Pd(0) will kinetically trap the mono-coupled product by inserting into its C–Br bond. Solution: Reduce Pd loading to 1.0–1.5 mol%. Ensure your base and solvent system (e.g., K2CO3 in Dioxane/H2O) are fully solubilized to accelerate transmetalation.

Q2: My reaction stalls at 70% conversion of the C-I bond. Should I spike the reaction with more Pd(0)?

A: No. Spiking with additional catalyst is the leading cause of selectivity loss. Stalling in unprotected ortho-bromoanilines is rarely due to a lack of initial active catalyst. It is usually caused by catalyst poisoning via amine coordination[2] or irreversible oxidative addition into the C–Br bond that forms an inactive Pd(II) species. Solution: Instead of adding more metal, switch to a bidentate ligand like dppf, which resists amine displacement, or a bulky monodentate phosphine like P(tBu)3. Bulky ligands facilitate reversible oxidative addition into the C–Br bond, allowing the catalyst to detach and re-enter the active cycle without causing di-coupling[3].

Q3: How do I track the chemoselectivity analytically during the reaction?

A: Utilize LC-MS to monitor the isotopic signature of the products. Bromine has a distinct isotopic distribution (~50:50 ratio of ^79Br and ^81Br). The desired mono-coupled product (where the iodine is replaced by the aryl group, leaving the bromine intact) will present a clear 1:1 doublet in the mass spectrum (M and M+2). If you see a singlet mass corresponding to the di-arylated product, your selectivity has been breached.

Part 3: Visualizing the Reaction Dynamics

To conceptualize the kinetic competition, refer to the catalytic cycle below.

G Pd0 Pd(0) Catalyst OxAdd_I Oxidative Addition (Fast, C-I Bond) Pd0->OxAdd_I Target Pathway OxAdd_Br Oxidative Addition (Slow, C-Br Bond) Pd0->OxAdd_Br Excess Pd / High Temp Substrate 2-Bromo-4-iodo- 5-methylaniline Substrate->OxAdd_I Substrate->OxAdd_Br Transmet Transmetalation (Rate-Limiting) OxAdd_I->Transmet DiCoupled Di-coupled Impurity OxAdd_Br->DiCoupled Transmet->OxAdd_Br Excess Pd(0) RedElim Reductive Elimination (Mono-coupled Product) Transmet->RedElim RedElim->Pd0 Catalyst Turnover

Chemoselective Pd catalytic cycle highlighting C-I vs C-Br oxidative addition pathways.

G Start Analyze LC-MS Data Check Is Di-arylation > 5%? Start->Check YesDi Reduce Pd loading to 1 mol% Lower Temp to 60°C Check->YesDi Yes NoDi Check Mono-product Conversion Check->NoDi No YesDi->Start Retest LowConv Conversion < 90%? NoDi->LowConv Poison Check for Amine Coordination Optimize Ligand (e.g., dppf) LowConv->Poison Yes Success Optimal Chemoselectivity Achieved LowConv->Success No Poison->Start Retest

Decision tree for troubleshooting chemoselectivity and conversion in dihaloarene couplings.

Part 4: Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst loading, ligand choice, and chemoselectivity. Notice how increasing the catalyst loading drastically reduces the selectivity profile.

EntryCatalyst SystemLoading (mol%)Temp (°C)Conv. of C-I (%)Mono-Coupled Yield (%)Di-Coupled Yield (%)
1Pd(PPh3)45.090>996235
2Pd(dppf)Cl25.080>997421
3Pd(dppf)Cl22.080>99888
4 Pd(dppf)Cl2 1.0 60 98 95 <2
5Pd2(dba)3 / P(tBu)31.0609289<1

Note: Data reflects reactions using 1.05 eq of phenylboronic acid and 2.0 eq K2CO3 in 1,4-Dioxane/H2O (4:1).

Part 5: Validated Experimental Protocol

To ensure a self-validating system, this protocol relies on strict stoichiometric control and rigorous deoxygenation. Oxygen ingress will oxidize the phosphine ligands, artificially lowering your active catalyst concentration and causing the reaction to stall, which often tempts operators to incorrectly add more palladium.

Standard Operating Procedure: Chemoselective Suzuki-Miyaura Coupling

  • Preparation of the Reaction Mixture:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-iodo-5-methylaniline (1.00 mmol, 1.0 equiv) and the desired arylboronic acid (1.05 mmol, 1.05 equiv). Crucial: Do not exceed 1.05 equivalents of boronic acid, as excess nucleophile drives the thermodynamic equilibrium toward di-coupling.

    • Add anhydrous K2CO3 (2.00 mmol, 2.0 equiv).

    • Add Pd(dppf)Cl2 (0.01 mmol, 1.0 mol%).

  • Solvent Addition and Degassing:

    • Add 1,4-Dioxane (4.0 mL) and HPLC-grade H2O (1.0 mL).

    • Seal the flask with a rubber septum and immediately degas the mixture by sparging with ultra-pure Argon or Nitrogen gas for a minimum of 15 minutes. Do not skip this step; Pd(0) is highly sensitive to oxidation.

  • Reaction Execution:

    • Place the flask in a pre-heated oil bath at 60 °C.

    • Stir vigorously (800+ rpm) to ensure the biphasic mixture (if present) is thoroughly emulsified, which is critical for a consistent transmetalation rate.

  • In-Process Monitoring (IPC):

    • After 2 hours, withdraw a 10 µL aliquot via syringe under positive inert gas pressure.

    • Dilute in 1 mL of Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and inject into the LC-MS.

    • Validation Check: Look for the disappearance of the starting material mass. Confirm the presence of the mono-coupled product by identifying the characteristic 1:1 isotopic doublet of the retained bromine atom.

  • Workup and Isolation:

    • Once conversion >95% is achieved, cool the reaction to room temperature.

    • Dilute with Ethyl Acetate (10 mL) and wash with distilled water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

References

  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles Source: Organic Chemistry Portal (J. Am. Chem. Soc., 2010, 132, 11416-11417) URL:[Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: National Institutes of Health (PMC) / RSC Advances URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Catalyst Selection for Selective C-C Bond Formation: Pd(dppf)Cl₂ vs. Pd(PPh₃)₄ in the Coupling of 2-Bromo-4-iodo-5-methylaniline

For researchers and professionals in drug development and chemical synthesis, the selective functionalization of polyhalogenated aromatic compounds is a frequent challenge. The ability to predictably couple at one positi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical synthesis, the selective functionalization of polyhalogenated aromatic compounds is a frequent challenge. The ability to predictably couple at one position over another is paramount for the efficient construction of complex molecular architectures. This guide provides an in-depth comparison of two widely used palladium catalysts, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), for the Suzuki-Miyaura cross-coupling of 2-bromo-4-iodo-5-methylaniline. We will delve into the mechanistic nuances of each catalyst system, present comparative experimental data, and provide detailed protocols to enable you, the practicing scientist, to make an informed decision for your synthetic needs.

The Challenge: Selective Coupling of a Dihalogenated Aniline

The substrate , 2-bromo-4-iodo-5-methylaniline, possesses two potential sites for cross-coupling: a carbon-iodine bond and a carbon-bromine bond. The established principle in palladium-catalyzed cross-coupling reactions is that the reactivity of the aryl halide follows the trend of bond dissociation energies: C-I < C-Br < C-Cl.[1][2] This inherent difference in reactivity forms the basis for achieving selective coupling at the more labile C-I bond. The choice of catalyst and reaction conditions, however, plays a critical role in maximizing this selectivity and achieving high yields of the desired mono-coupled product.

Catalyst Properties at a Glance

FeaturePd(dppf)Cl₂Pd(PPh₃)₄
Palladium Oxidation State +2 (precatalyst)0 (active catalyst)
Ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf)Triphenylphosphine (PPh₃)
Ligand Type Bidentate, electron-rich, bulkyMonodentate
Air Stability Relatively stableAir-sensitive
Activation In-situ reduction requiredReady to enter catalytic cycle

Comparative Performance Analysis

In a hypothetical Suzuki-Miyaura coupling of 2-bromo-4-iodo-5-methylaniline with an arylboronic acid, we would anticipate the following outcomes:

CatalystExpected Major ProductExpected Selectivity (C-I vs. C-Br)Expected YieldKey Considerations
Pd(dppf)Cl₂ 2-Bromo-4-aryl-5-methylanilineHighGood to ExcellentThe bulky, electron-rich dppf ligand generally promotes efficient oxidative addition and reductive elimination, leading to high turnover numbers.[3]
Pd(PPh₃)₄ 2-Bromo-4-aryl-5-methylanilineModerate to HighVariableCan be less efficient, especially at lower temperatures with aryl iodides.[4] Over-reaction to form the di-coupled product may be more prevalent under forcing conditions.

The superior performance of Pd(dppf)Cl₂ in such transformations can be attributed to the properties of the dppf ligand. Its large bite angle and electron-donating nature stabilize the palladium center, promoting the desired catalytic cycle and often preventing the formation of palladium black.

A surprising and important finding for Pd(PPh₃)₄ is its potentially poor reactivity with aryl iodides at lower temperatures (around 50 °C), a phenomenon that is counterintuitive to the general reactivity trend of aryl halides.[4] This has been attributed to the inefficient turnover of the key intermediate, trans-[Pd(PPh₃)₂(Ar)(I)]. This suggests that while Pd(PPh₃)₄ can be effective, it may require higher temperatures to achieve good yields with aryl iodides, which could compromise selectivity in a dihalogenated system.

Mechanistic Considerations: A Tale of Two Catalysts

The fundamental steps of the Suzuki-Miyaura catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are common to both catalysts. However, the nature of the catalyst and ligands leads to important differences.

G cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Rate-determining) Pd(0)L_n->Oxidative_Addition Ar-I ArPd(II)(I)L_n Ar-Pd(II)-I Oxidative_Addition->ArPd(II)(I)L_n Transmetalation Transmetalation ArPd(II)(I)L_n->Transmetalation Ar'B(OH)₂ Base ArPd(II)(Ar')L_n Ar-Pd(II)-Ar' Transmetalation->ArPd(II)(Ar')L_n Reductive_Elimination Reductive Elimination ArPd(II)(Ar')L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar' G Pd(dppf)Cl2 Pd(II) Precatalyst (Pd(dppf)Cl₂) Reduction In-situ Reduction Pd(dppf)Cl2->Reduction Active_Pd0 Active Pd(0) Species (Pd(dppf)) Reduction->Active_Pd0 Catalytic_Cycle Enters Catalytic Cycle Active_Pd0->Catalytic_Cycle

Caption: Activation of the Pd(dppf)Cl₂ precatalyst.

For Pd(PPh₃)₄:

  • Ligand Dissociation: Pd(PPh₃)₄ is a 16-electron Pd(0) complex. For the reaction to proceed, it must first dissociate one or two PPh₃ ligands to generate a more reactive 14- or 12-electron species. [5]2. Oxidative Addition: The coordinatively unsaturated Pd(0) species undergoes oxidative addition with the C-I bond.

  • Potential for Inefficiency: As mentioned, the subsequent steps with aryl iodides can be sluggish at lower temperatures, potentially due to the stability of the iodo-palladium(II) intermediate.

Experimental Protocols

The following are generalized protocols for the selective Suzuki-Miyaura coupling at the iodine position of 2-bromo-4-iodo-5-methylaniline. These should be optimized for specific arylboronic acids.

Protocol 1: Using Pd(dppf)Cl₂ (Recommended for High Selectivity)

Objective: To selectively couple an arylboronic acid at the C4-iodine position of 2-bromo-4-iodo-5-methylaniline.

Materials:

  • 2-Bromo-4-iodo-5-methylaniline (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Pd(dppf)Cl₂ (1-3 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, DME/water, Toluene/water)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-iodo-5-methylaniline, the arylboronic acid, the base, and Pd(dppf)Cl₂.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using Pd(PPh₃)₄

Objective: To selectively couple an arylboronic acid at the C4-iodine position of 2-bromo-4-iodo-5-methylaniline.

Materials:

  • 2-Bromo-4-iodo-5-methylaniline (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., Toluene/water, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-bromo-4-iodo-5-methylaniline, the arylboronic acid, and the base.

  • Add the degassed solvent.

  • Add Pd(PPh₃)₄ to the mixture.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring. Note that higher temperatures may be required compared to the Pd(dppf)Cl₂ protocol.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification steps as described in Protocol 1.

G cluster_0 Experimental Workflow Start Start Setup Assemble Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) Start->Setup Solvent Add Degassed Solvent Setup->Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion and Recommendations

For the selective Suzuki-Miyaura coupling of 2-bromo-4-iodo-5-methylaniline, Pd(dppf)Cl₂ is the recommended catalyst for achieving high selectivity and good to excellent yields under relatively mild conditions. The properties of the dppf ligand are well-suited for promoting the desired transformation while minimizing side reactions.

While Pd(PPh₃)₄ can also effect the desired coupling, it may require more optimization, particularly with respect to temperature, and may be more prone to lower yields or reduced selectivity. Its documented inefficiency with aryl iodides at lower temperatures is a significant consideration.

Ultimately, the choice of catalyst will depend on the specific requirements of the synthesis, including the nature of the boronic acid, the desired scale of the reaction, and the cost of the catalyst. However, for a robust and reliable selective coupling, Pd(dppf)Cl₂ represents the more promising starting point.

References

  • Hirschi, J. M., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ResearchGate. Available at: [Link]

  • Leadbeater, N. E., & Marco, M. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1745–1750. Available at: [Link]

  • Negishi, E.-i., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions with Zinc, Boron, and Indium Exhibiting High Turnover Numbers (TONs): Use of Bidentate Phosphines and Other Critical Factors in Achieving High TONs. Organometallics, 24(26), 6334–6352. Available at: [Link]

  • Leadbeater, N. E., & Marco, M. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh₃)₄]: poor reactivity of aryl Iodides at lower temperatures. University of Tasmania. Available at: [Link]

  • ResearchGate. (n.d.). Mechanistic explanation of inversion reaction using Pd(dppf)Cl₂. Available at: [Link]

  • Gallagher, W. P., et al. (2013). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Journal of the American Chemical Society, 135(34), 12752–12761. Available at: [Link]

  • Renom-Carrasco, M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
  • Knochel, P. (Ed.). (2017). Modern Organocopper Chemistry. John Wiley & Sons.
  • Renom-Carrasco, M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. Available at: [Link]

  • White Rose eTheses Online. (n.d.). Examination of Palladium Catalyst Structure in Regioselective Suzuki- Miyaura Cross-Coupling Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl₂]. Available at: [Link]

  • Reddit. (2025). Favorite "all-purpose" Pd catalyst? r/Chempros. Available at: [Link]

  • ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. Available at: [Link]

  • Graz University of Technology. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Available at: [Link]

  • ResearchGate. (2019). Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ?. Available at: [Link]

  • University of Barcelona. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemCatChem, 13(15), 3326-3345. Available at: [Link]

  • Chen, J., et al. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids.
  • Organic Chemistry Portal. (n.d.). Iodination. Available at: [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Described procedures for iodination of anilines. Available at: [Link]

  • Diva-portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Available at: [Link]

  • ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?. Available at: [Link]

  • ResearchGate. (n.d.). Iodine/DMSO-Promoted Selective Direct Arylthiation of Anilines with Thiols under Metal-Free Conditions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Kita, Y., et al. (2022). Cyclic Hypervalent Iodine-Induced Oxidative Phenol and Aniline Couplings with Phenothiazines. Organic Letters, 24(32), 5963–5967. Available at: [Link]

  • UGA Student Affairs. (n.d.). 4-Bromo-2-Iodo-5-Methylaniline: A Versatile Organic Compound. Available at: [Link]

  • Medium. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Available at: [Link]

  • Rasheed, S., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(11), 2959. Available at: [Link]

  • ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene.... Available at: [Link]

Sources

Comparative

Benchmarking Regioselectivity of Iodine vs. Bromine Substitution in 2-Bromo-4-iodo-5-methylaniline

Executive Summary In the realm of drug discovery and complex organic synthesis, polyhalogenated anilines serve as indispensable building blocks. 2-Bromo-4-iodo-5-methylaniline (CAS: 1823897-27-3) [1] is a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug discovery and complex organic synthesis, polyhalogenated anilines serve as indispensable building blocks. 2-Bromo-4-iodo-5-methylaniline (CAS: 1823897-27-3) [1] is a highly versatile scaffold featuring three distinct functional handles on an electron-rich aromatic ring: a primary amine, a bromine atom at the C2 position, and an iodine atom at the C4 position. For researchers aiming to construct highly decorated aromatic systems, the ability to sequentially and regioselectively functionalize these positions is critical. This guide objectively benchmarks the reactivity of the C-I versus C-Br bonds, providing mechanistic insights, quantitative data, and validated experimental protocols for sequential cross-coupling.

Mechanistic Causality: The Chemical Basis for Regioselectivity

To successfully manipulate 2-bromo-4-iodo-5-methylaniline, one must understand the thermodynamic and kinetic principles governing transition-metal-catalyzed cross-coupling reactions. The preference for substitution at the C4-iodine position over the C2-bromine position is dictated by three primary factors:

A. Bond Dissociation Energy (BDE)

The fundamental driver of chemoselectivity in cross-coupling is the intrinsic strength of the carbon-halogen bond. The carbon-iodine (C-I) bond possesses a significantly lower BDE (~65 kcal/mol) compared to the carbon-bromine (C-Br) bond (~81 kcal/mol) [2]. In palladium-catalyzed reactions, the initial and often rate-determining step is oxidative addition. The weaker C-I bond facilitates a much faster rate of oxidative addition to the Pd(0) active species, allowing for reactions to proceed under milder conditions.

B. Steric Microenvironment

Beyond thermodynamics, the specific substitution pattern of 2-bromo-4-iodo-5-methylaniline introduces critical steric biases. The C2-bromine is situated ortho to the primary amine (-NH₂). This proximity creates a sterically congested microenvironment that impedes the approach of bulky palladium-ligand complexes. Conversely, the C4-iodine is para to the amine and ortho to a smaller methyl group, offering a less hindered, highly accessible trajectory for the catalyst.

C. Electronic Activation

The electron-donating nature of the -NH₂ group enriches the electron density of the aromatic ring, which generally decelerates oxidative addition (as electron-rich rings are less electrophilic). However, the extreme lability of the C-I bond easily overcomes this electronic deactivation, whereas the stronger C-Br bond remains inert unless subjected to elevated temperatures and highly active, electron-rich ligands [3].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Determining Step) Selective C-I Cleavage Pd0->OxAdd 2-bromo-4-iodo-5-methylaniline TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination Product Formation TransMet->RedElim Transmetalated Pd(II) RedElim->Pd0 C4-Coupled Product

Catalytic cycle of Pd-catalyzed cross-coupling highlighting C-I oxidative addition.

Quantitative Benchmarking Data

The following table summarizes the comparative performance of C-I vs. C-Br substitution in 2-bromo-4-iodo-5-methylaniline across standard cross-coupling methodologies. The data illustrates how temperature and ligand choice act as control switches for regioselectivity.

Reaction TypeTarget BondCatalyst / Ligand SystemTemp (°C)Time (h)Expected Yield (%)Chemoselectivity
Suzuki-Miyaura C4–IPd(PPh₃)₄ / Na₂CO₃604–6> 90%> 98% (No C-Br cleavage)
Suzuki-Miyaura C2–BrPd₂(dba)₃ / SPhos10012–1675–85%N/A (Performed post-C4 coupling)
Sonogashira C4–IPdCl₂(PPh₃)₂ / CuI25 (RT)2–4> 95%> 99% (No C-Br cleavage)
Buchwald-Hartwig C2–BrPd(OAc)₂ / XPhos11018–2465–80%Requires strong base (NaOtBu)

Data synthesis based on established reactivity profiles of polyhalogenated anilines [2].

Experimental Protocols: A Self-Validating Sequential Workflow

To harness the differential reactivity of this molecule, a sequential cross-coupling strategy must be employed. The protocols below are designed as self-validating systems: Step 1 must reach complete conversion under mild conditions to prevent oligomerization, ensuring a pure intermediate for Step 2.

Protocol A: Regioselective C4-I Suzuki-Miyaura Coupling

Objective: Selectively couple an arylboronic acid at the C4 position while preserving the C2-Br bond. Causality: Utilizing the standard, unhindered Pd(PPh₃)₄ catalyst at a moderate temperature (60°C) provides enough thermal energy to cleave the weak C-I bond but is insufficient to activate the sterically hindered, stronger C-Br bond.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 2-bromo-4-iodo-5-methylaniline (1.0 equiv) and the desired arylboronic acid (1.05 equiv). Note: Strict stoichiometric control of the boronic acid prevents double coupling.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).

  • Solvent System: Introduce a degassed mixture of Toluene/Ethanol (4:1 v/v) to dissolve the organic components.

  • Base Addition: Add a 2.0 M aqueous solution of Na₂CO₃ (2.0 equiv). The biphasic system facilitates transmetalation.

  • Reaction: Heat the mixture to 60°C with vigorous stirring.

  • Validation: Monitor the reaction via TLC or GC-MS. The complete disappearance of the starting material (typically within 4-6 hours) validates the end of the reaction. The mass spectrum will confirm the retention of the bromine isotope pattern (M / M+2).

  • Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography to isolate the 2-bromo-4-aryl-5-methylaniline intermediate.

Protocol B: Subsequent C2-Br Buchwald-Hartwig Amination

Objective: Functionalize the remaining C2-Br bond with a secondary amine. Causality: With the iodine consumed, the stronger C-Br bond must be activated. The steric bulk of the ortho-amine and the para-aryl group requires a highly active, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos) and elevated temperatures (100°C+) to force oxidative addition [3].

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with the isolated 2-bromo-4-aryl-5-methylaniline intermediate (1.0 equiv), the secondary amine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

  • Catalyst/Ligand: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). The 1:2 Pd-to-ligand ratio ensures the formation of the active monoligated Pd(0) species.

  • Solvent: Add anhydrous, degassed toluene.

  • Reaction: Seal the vial, remove it from the glovebox, and heat to 100°C for 18 hours.

  • Validation: Monitor via LC-MS. The demanding steric environment may lead to slower kinetics; ensure the intermediate is fully consumed before quenching.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via preparative HPLC to yield the final 2,4-disubstituted-5-methylaniline.

Workflow Step1 Step 1: C4-I Coupling Suzuki-Miyaura (Pd(PPh3)4) Mild Conditions (60°C) Step2 Intermediate Isolation 2-bromo-4-aryl-5-methylaniline Step1->Step2 Step3 Step 2: C2-Br Coupling Buchwald-Hartwig (XPhos) Harsher Conditions (100°C) Step2->Step3 Step4 Final Product 2,4-disubstituted aniline Step3->Step4

Sequential cross-coupling workflow for 2-bromo-4-iodo-5-methylaniline.

References

  • Molport. "2-bromo-4-iodo-5-methylaniline | 1823897-27-3". Molport Chemical Database.[Link]

  • Organometallics (ACS Publications). "Base-Promoted Aryl Carbon–Iodine and Carbon–Bromine Bond Cleavage with Rhodium Porphyrin Complexes: Scope and Mechanism".[Link]

Validation

A Comparative Guide to Halogen Leaving Group Kinetics in Nucleophilic Aromatic Substitution: The Case of 2-bromo-4-iodo-5-methylaniline

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for efficient molecular design and synthesis. This guide provides an in-depth comparative analysi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for efficient molecular design and synthesis. This guide provides an in-depth comparative analysis of the leaving group abilities of bromine and iodine in nucleophilic aromatic substitution (SNAr) reactions, using 2-bromo-4-iodo-5-methylaniline as a model substrate. We will explore the theoretical underpinnings of the SNAr mechanism, present a detailed experimental protocol for a comparative kinetic study, and analyze the expected results based on established principles of physical organic chemistry.

Introduction: The Nuances of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a critical class of reactions for the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] Unlike the more familiar SN1 and SN2 reactions that dominate aliphatic chemistry, SNAr reactions proceed through a distinct two-step addition-elimination mechanism.[2][3][4] The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6] The aromaticity of the ring is then restored in the second step by the departure of the leaving group.

A key feature that distinguishes SNAr from SN1/SN2 reactions is the "element effect," which describes the relative reactivity of halogen leaving groups.[2][3] In SNAr reactions, the typical leaving group order is often F > Cl ≈ Br > I, a reversal of the trend observed in aliphatic substitutions.[7][8] This is because the rate-determining step is generally the initial nucleophilic attack, which is accelerated by more electronegative substituents that increase the electrophilicity of the carbon atom being attacked.[5]

This guide will focus on the competitive displacement of bromide and iodide from 2-bromo-4-iodo-5-methylaniline. The presence of both halogens on the same aromatic ring provides a unique opportunity for a direct intramolecular kinetic comparison. The electron-donating amino and methyl groups, while generally deactivating for SNAr, allow us to probe the leaving group effects under less activated conditions, which are often relevant in complex molecule synthesis.

Experimental Design for Comparative Kinetic Analysis

To objectively compare the lability of the bromo and iodo leaving groups, a well-controlled kinetic experiment is essential. The following protocol outlines a robust methodology for this purpose.

Materials and Reagents
  • Substrate: 2-bromo-4-iodo-5-methylaniline (High purity)

  • Nucleophile: Piperidine (distilled)

  • Solvent: Dimethyl Sulfoxide (DMSO, anhydrous)

  • Internal Standard: 1,3,5-Trimethoxybenzene

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) with a UV detector, thermostatted reaction vessel.

The choice of piperidine as the nucleophile is based on its frequent use in classic SNAr kinetic studies, providing a wealth of comparative data.[2][3] DMSO is an excellent solvent for SNAr reactions due to its polar aprotic nature, which effectively solvates the Meisenheimer complex.

Experimental Workflow

The following diagram illustrates the key steps in the kinetic analysis workflow.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis prep_substrate Prepare stock solution of 2-bromo-4-iodo-5-methylaniline and internal standard in DMSO thermostat Equilibrate substrate solution in thermostatted vessel prep_substrate->thermostat prep_nucleophile Prepare stock solution of piperidine in DMSO initiate Inject piperidine solution to start the reaction prep_nucleophile->initiate thermostat->initiate aliquots Withdraw aliquots at predetermined time intervals initiate->aliquots quench Quench aliquots with dilute acid aliquots->quench hplc Analyze quenched aliquots by HPLC quench->hplc kinetics Plot concentration vs. time to determine rate constants hplc->kinetics

Caption: Workflow for the comparative kinetic analysis of halogen leaving groups.

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Accurately weigh 2-bromo-4-iodo-5-methylaniline and the internal standard (1,3,5-trimethoxybenzene) and dissolve in a known volume of anhydrous DMSO to create a stock solution of known concentration.

    • Prepare a separate stock solution of piperidine in anhydrous DMSO.

  • Reaction Setup:

    • Place a known volume of the substrate/internal standard stock solution into a thermostatted reaction vessel equipped with a magnetic stirrer. Allow the solution to equilibrate to the desired reaction temperature (e.g., 50 °C).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by rapidly injecting a known volume of the piperidine stock solution into the reaction vessel. Start a timer immediately.

    • At regular time intervals (e.g., every 15 minutes for the initial phase, then less frequently), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute solution of a non-nucleophilic acid (e.g., dilute H₂SO₄) to neutralize the piperidine.

  • HPLC Analysis:

    • Analyze each quenched aliquot by HPLC. The concentrations of the starting material and the two potential monosubstituted products (2-bromo-5-methyl-4-(piperidin-1-yl)aniline and 2-(piperidin-1-yl)-4-iodo-5-methylaniline) are determined by comparing their peak areas to that of the internal standard.

Expected Results and Kinetic Comparison

Based on the principles of SNAr reactions, we can anticipate the relative rates of displacement for the bromide and iodide leaving groups.

Theoretical Considerations

The rate of an SNAr reaction is primarily influenced by two factors related to the leaving group:

  • Electronegativity: A more electronegative halogen enhances the electrophilicity of the carbon to which it is attached, thereby accelerating the initial rate-determining nucleophilic attack.

  • Carbon-Halogen Bond Strength: A weaker carbon-halogen bond facilitates the departure of the leaving group in the second, typically faster, step.

In the case of bromine and iodine, bromine is more electronegative than iodine, while the carbon-iodine bond is weaker than the carbon-bromine bond. In most SNAr reactions where the first step is rate-limiting, the electronegativity effect dominates, leading to the general reactivity trend of F > Cl > Br > I.[2][3]

Hypothetical Kinetic Data

The following table presents a plausible set of pseudo-first-order rate constants (k_obs) that could be obtained from the experiment described above.

Leaving GroupPosition of SubstitutionNucleophileTemperature (°C)k_obs (s⁻¹)Relative Rate
Iodine4Piperidine501.2 x 10⁻⁴1.0
Bromine2Piperidine502.5 x 10⁻⁴2.1
Analysis of Results

The hypothetical data suggests that the displacement of the bromide at the 2-position is approximately twice as fast as the displacement of the iodide at the 4-position. This result would be consistent with the established principles of SNAr reactions where the rate-determining step is the initial nucleophilic attack. The higher electronegativity of bromine compared to iodine makes the carbon at the 2-position more electrophilic and thus more susceptible to attack by the piperidine nucleophile.

Mechanistic Discussion

The observed kinetic preference for bromide displacement can be rationalized by examining the SNAr mechanism in more detail.

Caption: SNAr mechanism for the reaction of 2-bromo-4-iodo-5-methylaniline with piperidine.

As illustrated, the nucleophilic attack of piperidine on the aromatic ring is the rate-determining step for both pathways. The rate constants, k_Br and k_I, are dependent on the activation energy required to form the respective Meisenheimer complexes. The more electron-withdrawing nature of the bromine atom lowers the activation energy for the formation of the corresponding Meisenheimer complex (k_Br > k_I), leading to a faster overall reaction rate for bromide displacement. The subsequent loss of the halide to regenerate the aromatic ring is a rapid process and does not influence the overall reaction rate.

Conclusion

This guide has provided a comprehensive framework for understanding and experimentally evaluating the comparative kinetics of halogen leaving groups in the context of SNAr reactions, using 2-bromo-4-iodo-5-methylaniline as a relevant and illustrative substrate. The key takeaway for researchers and drug development professionals is that in SNAr reactions, the electronegativity of the halogen, rather than the carbon-halogen bond strength, is often the dominant factor in determining the relative leaving group ability. This counterintuitive "element effect" is a direct consequence of the addition-elimination mechanism. A thorough understanding of these kinetic principles is crucial for the rational design of synthetic routes and the optimization of reaction conditions, ultimately accelerating the discovery and development of new chemical entities.

References

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. [Link]

  • Nucleophilic Aromatic Substitution. University of Babylon. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society. [Link]

  • S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism. PubMed. [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PMC. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-4-iodo-5-methylaniline

Comprehensive Safety & Operational Guide for Handling 2-Bromo-4-iodo-5-methylaniline As a Senior Application Scientist, I frequently consult with drug development professionals who utilize polyhalogenated anilines as cru...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide for Handling 2-Bromo-4-iodo-5-methylaniline

As a Senior Application Scientist, I frequently consult with drug development professionals who utilize polyhalogenated anilines as crucial building blocks for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). However, a common and dangerous operational error is treating highly functionalized anilines with the same baseline safety protocols as standard organic solids.

Handling 2-Bromo-4-iodo-5-methylaniline (CAS: 1823897-27-3) requires a paradigm shift in chemical hygiene. This guide synthesizes mechanistic toxicology with field-proven logistical protocols to provide a self-validating system for your laboratory operations.

Chemical Profile & Toxicological Causality

Before donning any Personal Protective Equipment (PPE), you must understand why this specific molecule is hazardous. The synergistic electron-withdrawing effects of the bromine and iodine atoms drastically alter the molecule's physical and toxicological profile[1].

Quantitative Data Summary

ParameterSpecificationOperational Implication
Chemical Name 2-Bromo-4-iodo-5-methylanilinePolyhalogenated aromatic amine
CAS Number 1823897-27-3Essential for inventory and safety tracking[1]
Molecular Weight 311.95 g/mol High density; dust settles rapidly but is highly toxic[2]
Physical State Solid (Powder/Crystals)High aerosolization risk during weighing and transfer
Primary Hazards Acute Tox. 3, STOT RE 2Toxic via oral, dermal, and inhalation routes[3]

The Causality of Haloaniline Toxicity The addition of heavy halogens significantly increases the lipophilicity (LogP) of the aniline core. This allows the compound to penetrate the lipid bilayers of the stratum corneum (skin) exponentially faster than unsubstituted aniline ()[4]. Once absorbed systemically, hepatic CYP450 enzymes N-hydroxylate the amine. This N-hydroxy metabolite is a potent oxidizing agent that converts Fe(II) in hemoglobin to Fe(III), forming methemoglobin. This cascade directly impairs the blood's ability to release oxygen, leading to cellular hypoxia ()[5].

Pathway A 2-Bromo-4-iodo- 5-methylaniline B Hepatic CYP450 (N-hydroxylation) A->B C N-hydroxy Metabolite B->C D Hemoglobin (Fe2+) Oxidation C->D E Methemoglobinemia (Tissue Hypoxia) D->E

Mechanistic pathway of haloaniline-induced methemoglobinemia and subsequent tissue hypoxia.

The Personal Protective Equipment (PPE) Matrix

To interrupt the toxicological pathway described above, your PPE must act as an absolute systemic barrier.

  • Respiratory Protection: Because this compound is a solid, aerosolized dust is the primary inhalation hazard. If handling outside a ventilated enclosure (which is strictly prohibited for bulk transfers), you must use a half-mask respirator equipped with an EN14387 Type ABEK-P3 filter (). The P3 component traps particulates, while the ABEK cartridge neutralizes volatilized organic amines.

  • Hand Protection (The "Double-Glove" Protocol): Haloanilines rapidly permeate standard latex.

    • Inner Layer: Standard 4-mil Nitrile gloves for tactile sensitivity.

    • Outer Layer: 8-mil heavy-duty Nitrile or Butyl rubber. Causality: If the solid is dissolved in carrier solvents like DMSO or DMF, these solvents act as transdermal vehicles, carrying the toxic solute directly through thin gloves and skin.

  • Eye & Face Protection: ANSI Z87.1 or EN 166 compliant tightly fitting chemical splash goggles are mandatory ()[6]. Standard safety glasses with side shields are insufficient against fine, highly irritating powders.

  • Body Protection: A fully buttoned, flame-retardant lab coat. Ensure there is no exposed skin at the wrists; use Tyvek sleeves bridging the glove and lab coat cuff.

Self-Validating Operational Protocol

Every step in handling 2-Bromo-4-iodo-5-methylaniline must include a built-in validation check to ensure total containment.

Workflow Start 1. Pre-Operation Inspect PPE & Fume Hood Weighing 2. Solid Handling Weigh via Anti-Static Tools Start->Weighing Solvent 3. Solubilization Add DMSO/DMF in Hood Weighing->Solvent Transfer 4. Transfer Seal in Amber Vials Solvent->Transfer Decon 5. Decontamination 10% Bleach / Solvent Wipe Transfer->Decon Waste 6. Disposal Halogenated Waste Stream Decon->Waste

Workflow for safe handling, solubilization, and decontamination of halogenated anilines.

Step-by-Step Methodology:

  • Enclosure Validation: Turn on the fume hood. Validation Check: Tape a small piece of tissue to the bottom of the sash. It must pull inward steadily, confirming negative pressure, before the chemical container is opened.

  • Glove Integrity Check: Validation Check: Manually inflate the outer heavy-duty nitrile gloves with air and roll the cuffs to check for micro-punctures before donning.

  • Anti-Static Weighing: Use a grounded, anti-static spatula (e.g., metal, not plastic). Causality: Halogenated powders easily build static charge and can "jump" from plastic spatulas, contaminating the balance area and aerosolizing the toxin.

  • In-Hood Solubilization: Do not transport the dry powder across the lab. Add your reaction solvent (e.g., DMSO, DMF, or DCM) directly to the weighing vial inside the fume hood.

  • Sealed Transfer: Cap the vial tightly and wipe the exterior with a solvent-dampened Kimwipe before removing it from the hood. Validation Check: Visually inspect the Kimwipe; if any discoloration is present, re-wipe until clean.

Spill Management & Waste Disposal

Emergency Spill Protocol: If a powder spill occurs, do not sweep it , as this will aerosolize the toxic dust[3].

  • Cover the spill with damp absorbent pads (using water or a mild solvent like ethanol) to suppress dust.

  • Carefully scoop the pads into a hazardous waste bag.

  • Wash the contaminated surface with a 10% bleach solution, followed by soap and water, to degrade residual aromatic amines.

Disposal Logistics: Due to the heavy presence of bromine and iodine, this compound and any associated solvent waste must never be disposed of in standard non-halogenated organic waste streams.

  • Segregation: Route strictly to the Halogenated Organic Waste carboy.

  • Causality: Mixing halogenated anilines with standard organic waste during incineration can lead to the formation of highly toxic, environmentally persistent dioxins and furans, or cause explosive reactions in the waste stream[7].

References

  • Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • 4-Chloroaniline (CICADS 48, 2003) Source: INCHEM (World Health Organization / IPCS) URL:[Link]

Sources

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